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molecular formula C8H9BrO B024875 4-Methoxybenzyl bromide CAS No. 2746-25-0

4-Methoxybenzyl bromide

Cat. No. B024875
M. Wt: 201.06 g/mol
InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802670B2

Procedure details

A solution of 4-methoxybenzylalcohol (10 g) in ether (300 ml) was shaken with hydrobromic acid, 48%, (150 ml). The organic phase was washed with saturated sodium bromide, dried (K2CO3) and the solvents removed in vacuo to give 4-methoxybenzylbromide (13.17 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1.[BrH:11]>CCOCC>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Br:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bromide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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